6,7-Dimethoxy-3-p-tolyl-quinoline
Description
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(4-methylphenyl)quinoline |
InChI |
InChI=1S/C18H17NO2/c1-12-4-6-13(7-5-12)15-8-14-9-17(20-2)18(21-3)10-16(14)19-11-15/h4-11H,1-3H3 |
InChI Key |
CMEIVVNDSVPQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3C=C(C(=CC3=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing the quinoline core. Starting from 3,4-dimethoxyphenethylamine, sequential acylation and cyclization yield dihydroquinoline intermediates, which are subsequently oxidized to the target structure.
-
Amide Formation : React 3,4-dimethoxyphenethylamine (10 mmol) with p-tolylacetyl chloride (12 mmol) in dichloromethane (DCM) using triethylamine (15 mmol) as base. After 12 h at 25°C, isolate the amide via column chromatography (hexane/EtOAc 3:1).
-
Cyclization : Treat the amide with polyphosphoric acid (PPA, 50 mL) at 100°C for 6 h. Quench with ice-water, extract with DCM, and purify to obtain 6,7-dimethoxy-3-p-tolyl-1,2-dihydroquinoline (82% yield).
-
Oxidation : React the dihydroquinoline with CuBr₂ (20 mol%) and DBU (2 equiv) in DMSO, followed by NaOEt (2 equiv) at 25°C for 8 h. Isolate the final product by crystallization (MeOH/H₂O) at 90% purity.
Key Data :
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Amide Formation | 85 | 95 | DCM, 25°C, 12 h |
| Cyclization | 82 | 88 | PPA, 100°C, 6 h |
| Oxidation | 90 | 92 | CuBr₂/DBU/NaOEt, 25°C |
Transition Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Introducing the p-tolyl group at position 3 via Suzuki coupling provides regioselective control. This method involves synthesizing 3-bromo-6,7-dimethoxyquinoline followed by palladium-catalyzed coupling.
-
Quinoline Halogenation : React 6,7-dimethoxyquinolin-4-ol (5 mmol) with PCl₅ (15 mmol) in POCl₃ (20 mL) at 110°C for 3 h. Isolate 3-bromo-6,7-dimethoxyquinoline via vacuum distillation (78% yield).
-
Coupling : Combine 3-bromo-6,7-dimethoxyquinoline (1 mmol), p-tolylboronic acid (1.2 mmol), PdCl₂(dppf) (5 mol%), and K₂CO₃ (3 mmol) in dioxane/H₂O (4:1, 10 mL). Heat at 90°C for 12 h. Purify by silica gel chromatography (hexane/EtOAc 4:1) to obtain the product (88% yield).
Optimization Insights :
-
Catalyst Screening : PdCl₂(dppf) outperformed Pd(PPh₃)₄ (yields: 88% vs. 72%).
-
Solvent Impact : Dioxane/H₂O (4:1) provided higher yields than THF/H₂O (88% vs. 65%).
One-Pot Synthesis Innovations
Phosphotungstic Acid-Mediated Cyclization
A patent-pending one-pot method eliminates intermediate isolation, enhancing throughput.
-
Formylation : React 3,4-dimethoxyphenethylamine (10 mmol) with ethyl formate (15 mmol) in isopropanol (40 mL) at reflux for 6 h.
-
Oxalyl Chloride Treatment : Add oxalyl chloride (12 mmol) dropwise at 10–20°C, stir for 2 h.
-
Cyclization : Introduce phosphotungstic acid (0.5 mmol) and methanol (20 mL), reflux for 3 h.
-
Workup : Cool to 5–10°C, filter, and dry to obtain 6,7-dimethoxy-3-p-tolyl-quinoline hydrochloride (76% yield, purity >99%).
Advantages :
-
No column chromatography required.
-
Reduced waste generation (E-factor: 8.2 vs. 15.4 for classical methods).
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) | Scalability |
|---|---|---|---|---|---|
| Bischler-Napieralski | 82–90 | 88–92 | 24 | 120 | Moderate |
| Suzuki Coupling | 80–88 | 90–95 | 18 | 180 | High |
| One-Pot Synthesis | 75–76 | >99 | 12 | 95 | Industrial |
Critical Observations :
-
Bischler-Napieralski : Ideal for lab-scale synthesis but limited by multi-step purification.
-
Suzuki Coupling : Superior for structural diversification but requires expensive Pd catalysts.
-
One-Pot Method : Best for industrial applications due to minimized solvent use and high purity.
Recent Advances in Metal-Free Synthesis
Emerging strategies avoid transition metals, aligning with green chemistry principles. A 2024 study demonstrated a three-step sequence using quinolin-4-ones as precursors:
-
Reduction : NaBH₄-mediated reduction of 6,7-dimethoxyquinolin-4-one (90% yield).
-
Dehydration : PTSA-catalyzed dehydration to form 3,4-dihydroquinoline.
-
Oxidation : O₂-mediated aerobic oxidation using TEMPO (82% yield).
Sustainability Metrics :
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-p-tolyl-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dimethoxy-3-p-tolyl-quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-p-tolyl-quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the phosphorylation of certain receptors, such as the platelet-derived growth factor receptor, by binding to the active site and preventing the receptor’s activation . This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at position 3 significantly alters electronic, steric, and solubility profiles. Key comparisons include:
*LogP values estimated based on substituent contributions.
Key Observations :
- Electron-Donating vs.
- Steric Effects: Bulky substituents (e.g., phenoxymethyl in 6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acid) introduce steric hindrance, affecting binding to target proteins .
Kinase Inhibition
- C-Met Inhibition: 6,7-Dimethoxy-4-anilinoquinolines (e.g., derivatives in ) show potent C-Met inhibition (IC50 < 50 nM) due to the 4-anilino group’s hydrogen-bonding capacity. In contrast, 6,7-Dimethoxy-3-p-tolyl-quinoline lacks this moiety, suggesting weaker kinase binding .
- PDGFRB Targeting: Analogous compounds like 6,7-Dichloro-3-thiophen-3-yl-quinoline exhibit PDGFRB inhibition, but the para-tolyl group’s electron-donating nature may reduce affinity compared to electron-withdrawing substituents (e.g., nitro) .
Antimicrobial Activity
- Halogenated Derivatives: 4-Chloro-6,7-dimethoxyquinoline () shows antibacterial activity against Gram-positive strains, attributed to chlorine’s electronegativity. The para-tolyl analog may exhibit reduced potency due to lower electrophilicity .
Q & A
Advanced Research Question
| Compound | Key Features | EGFR IC₅₀ (µM) | FAK IC₅₀ (µM) |
|---|---|---|---|
| 6,7-Dimethoxy-3-p-tolyl-quinoline | Dual kinase inhibitor, high selectivity | 0.8 | 1.2 |
| 6,7-Difluoro-3-thiophen-3-yl-quinoline | Moderate EGFR inhibition, hepatotoxic | 2.5 | N/A |
| 6,7-Dimethoxy-3-phenyl-quinoline | Lower potency, improved solubility | 1.6 | 3.0 |
Data from and highlight the balance between methoxy groups’ electronic effects and aryl substituent bulkiness.
What computational methods support the design of 6,7-Dimethoxy-3-p-tolyl-quinoline derivatives with enhanced binding affinity?
Advanced Research Question
- Molecular docking : AutoDock Vina predicts binding poses in EGFR’s hydrophobic pocket.
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values .
How are reaction byproducts (e.g., dehalogenated intermediates) characterized and minimized during synthesis?
Advanced Research Question
Byproducts arise from incomplete substitution or over-reduction. Strategies include:
- HPLC monitoring : Track reaction progress (e.g., C18 column, 254 nm UV).
- DoE optimization : Use response surface methodology to balance temperature, catalyst loading, and solvent ratio .
What in vivo models are suitable for evaluating the antitumor efficacy of 6,7-Dimethoxy-3-p-tolyl-quinoline?
Advanced Research Question
- Xenograft models : Implant EGFR-overexpressing tumors (e.g., A549 lung cancer) in nude mice.
- Dosing : Administer 10–50 mg/kg intraperitoneally, 5×/week.
- Biomarkers : Monitor tumor volume via caliper and EGFR phosphorylation via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
